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Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by

progressive muscle degeneration due to mutations in the DMD gene, which prevent the

production of functional dystrophin protein. One of the most promising therapeutic strategies for

DMD is exon skipping, which utilizes antisense oligonucleotides (ASOs) to modulate the

splicing of the dystrophin pre-mRNA, restore the reading frame, and produce a shorter, yet

functional version of the dystrophin protein.[1][2] However, a significant challenge in ASO-

based therapies is the limited delivery of these molecules to their target pre-mRNA in the

nucleus, largely due to their entrapment within endosomal compartments following cellular

uptake.[3]

UNC7938 is a small molecule classified as an Oligonucleotide Enhancing Compound (OEC)

that has been identified to significantly potentiate the efficacy of ASOs.[4] Its primary

mechanism of action involves facilitating the release of ASOs from late endosomes, thereby

increasing their bioavailability in the nucleus and enhancing their therapeutic effect.[4][5]

Recent preclinical studies in the mdx mouse model of DMD have demonstrated that co-

administration of UNC7938 with an ASO targeting exon 23 of the murine Dmd gene leads to

significantly increased exon skipping, higher levels of dystrophin protein restoration, and

functional improvement, particularly in cardiac muscle.[4][6] These findings highlight the
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potential of UNC7938 as a valuable tool to improve the therapeutic index of exon-skipping

drugs for DMD.

This document provides detailed application notes and protocols for the use of UNC7938 in

DMD research, based on published preclinical data.

Mechanism of Action: Enhancing ASO Efficacy
The therapeutic action of ASOs relies on their ability to bind to a target pre-mRNA sequence

within the nucleus to alter splicing. However, after entering the cell via endocytosis, a vast

majority of ASOs become trapped in endo-lysosomal vesicles and are eventually degraded,

never reaching their site of action. UNC7938 addresses this critical delivery barrier. It is

believed to destabilize the endosomal membrane, allowing the entrapped ASOs to escape into

the cytoplasm and subsequently translocate to the nucleus.[5] This enhanced endosomal

escape protects the ASO from degradation and significantly increases the concentration of

ASO available to engage with the splicing machinery, leading to more efficient exon skipping.[4]
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Caption: UNC7938 enhances ASO-mediated exon skipping by facilitating endosomal escape.
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Data Presentation: Quantitative Effects of UNC7938
in mdx Mice
The following tables summarize the quantitative data from a key preclinical study evaluating the

co-administration of a tricyclo-DNA ASO (tcDNA-ASO) targeting Dmd exon 23 with UNC7938 in

the mdx mouse model.

Table 1: Enhancement of Exon 23 Skipping by UNC7938 Data represents the percentage of

Dmd transcripts with exon 23 skipped, as measured by RT-qPCR at various time points after

the final injection.[4][5]

Muscle Tissue Time Point
ASO Alone (%
Skip)

ASO +
UNC7938 (%
Skip)

Fold Increase

Heart 72 hours ~5% ~22% ~4.4x

1 week ~10% ~25% ~2.5x

3 weeks ~8% ~18% ~2.3x

Diaphragm 72 hours ~12% ~25% ~2.1x

1 week ~15% ~30% ~2.0x

3 weeks ~10% ~20% ~2.0x

Triceps 72 hours ~15% ~30% ~2.0x

1 week ~20% ~35% ~1.8x

3 weeks ~15% ~25% ~1.7x

Table 2: Increased Dystrophin Protein Restoration with UNC7938 Data represents dystrophin

protein levels as a percentage of wild-type (WT) levels, quantified by Western blot.[4]
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Muscle Tissue Time Point
ASO Alone (%
of WT)

ASO +
UNC7938 (% of
WT)

Fold Increase

Heart 1 week ~1.8% ~2.9% ~1.6x

3 weeks ~2.5% ~5.8% ~2.3x

Diaphragm 3 months ~5% ~8% ~1.6x

Triceps 3 months ~4% ~7.3% ~1.8x

Table 3: Improvement in Cardiac Function after 3-Month Treatment Cardiac function was

assessed by echocardiography in adult mdx mice. Values for wild-type (WT) mice are provided

for reference.[4]

Parameter Untreated mdx ASO Alone
ASO +
UNC7938

Wild-Type (WT)

Left Ventricular

Ejection Fraction

(LVEF, %)

~45% ~50% ~60% ~62%

Fractional

Shortening (FS,

%)

~22% ~25% ~32% ~33%

Tei Index

(Myocardial

Performance)

~0.5 ~0.45 ~0.35 ~0.33

Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of UNC7938
and ASOs in the mdx mouse model.

In Vivo Administration of UNC7938 and ASO
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This protocol describes the systemic co-administration of an ASO and UNC7938 to mdx mice

to evaluate exon skipping and dystrophin restoration.

Start:
Adult mdx Mice

Weekly ASO Injection
(e.g., 30 mg/kg, IV or SC)

Wait 24h UNC7938 Injection
(15 mg/kg, IV)

Repeat Weekly
for 4-12 Weeks

Next Cycle
Endpoint:

Tissue Collection &
Functional Analysis

End of Treatment

Click to download full resolution via product page

Caption: Workflow for co-administration of ASO and UNC7938 in mdx mice.

Materials:

mdx mice (e.g., C57BL/10ScSn-Dmdmdx/J)

Antisense oligonucleotide (ASO) solution, sterile

UNC7938 solution, sterile (e.g., dissolved in saline)

Sterile saline solution (0.9% NaCl)

Insulin syringes or other appropriate syringes for intravenous (IV) or subcutaneous (SC)

injection

Procedure:

Animal Acclimation: Acclimate adult mdx mice to the facility for at least one week prior to the

start of the experiment.

ASO Administration: Administer the ASO solution to the mice. A typical dosing regimen is

weekly injections. For the study cited, a palm-tcDNA-ASO targeting exon 23 was used.[6]

The route of administration can be intravenous (tail vein) or subcutaneous.
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UNC7938 Administration: 24 hours after each ASO injection, administer UNC7938
intravenously (tail vein) at a dose of 15 mg/kg.[6]

Treatment Duration: Repeat the weekly co-administration for the desired study duration.

Short-term studies may last 4 weeks, while long-term functional studies may extend to 3

months or longer.[4]

Endpoint Analysis: At the conclusion of the treatment period, euthanize the animals and

collect tissues (e.g., heart, diaphragm, triceps, quadriceps) for molecular and histological

analysis. For functional studies, perform assessments like echocardiography prior to the final

tissue collection.

RT-qPCR for Exon Skipping Analysis
This protocol is for quantifying the percentage of Dmd transcripts that have successfully

skipped the target exon.

Materials:

Frozen muscle tissue (~20-30 mg)

RNA extraction kit (e.g., TRIzol or column-based kit)

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)

Primers and probes specific for the skipped and un-skipped Dmd transcript. For exon 23

skipping, primers would flank exon 23.

qPCR instrument (e.g., LightCycler 480)

Procedure:

RNA Extraction: Homogenize frozen muscle tissue and extract total RNA according to the

manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a

spectrophotometer.
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cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

qPCR Reaction Setup: Prepare the qPCR reaction in triplicate for each sample. The reaction

should include qPCR master mix, primers/probes for both the total Dmd transcript and the

exon-skipped transcript, and the synthesized cDNA.

qPCR Run: Perform the qPCR on a compatible instrument using standard cycling conditions.

Data Analysis: Calculate the percentage of exon skipping using the delta-delta Ct method or

by creating a standard curve. The skipping percentage is typically calculated as: (Amount of

Skipped Transcript / (Amount of Skipped Transcript + Amount of Un-skipped Transcript)) *

100.[7]

Western Blot for Dystrophin Quantification
This protocol describes the quantification of dystrophin protein levels in muscle tissue lysates.

Materials:

Frozen muscle tissue

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels (e.g., 3-8% Tris-Acetate gradient gels are suitable for large proteins like

dystrophin)

Transfer system (e.g., wet or semi-dry transfer)

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibodies:

Anti-dystrophin (e.g., Abcam ab15277, 1:400)[8]

Loading control (e.g., anti-α-actinin or anti-pan-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate (e.g., SuperSignal West Femto)

Imaging system (e.g., ChemiDoc)

Procedure:

Protein Extraction: Homogenize frozen muscle tissue in lysis buffer. Centrifuge to pellet

debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Gel Electrophoresis: Load 25-50 µg of total protein per lane onto an SDS-PAGE gel. Include

a dilution series of a wild-type muscle lysate to serve as a standard curve. Run the gel until

adequate separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with blocking buffer for 1-1.5 hours at room temperature to

prevent non-specific antibody binding.

Antibody Incubation:

Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.

Wash the membrane thoroughly with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again, then apply the chemiluminescent substrate. Capture

the signal using an imaging system.

Analysis: Quantify the band intensities using software like ImageJ. Normalize the dystrophin

signal to the loading control. Calculate the percentage of dystrophin relative to the wild-type
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control samples.[3][9]

Immunohistochemistry for Dystrophin Localization
This protocol is for visualizing the localization of dystrophin protein at the sarcolemma in

muscle cryosections.

Materials:

OCT-embedded frozen muscle blocks

Cryostat

Gelatin-coated slides

Fixative (e.g., pre-chilled acetone or 4% paraformaldehyde)

Blocking solution (e.g., PBS with 10% goat serum and 0.1% Triton X-100)

Primary antibodies:

Anti-dystrophin (e.g., NCL-DYS1)

Anti-spectrin or anti-laminin (to outline the sarcolemma)

Fluorophore-conjugated secondary antibodies

Mounting medium with DAPI

Fluorescence microscope

Procedure:

Sectioning: Cut 7-10 µm thick sections from the frozen muscle block using a cryostat and

mount them on gelatin-coated slides.[8]

Fixation: Air dry the sections, then fix them (e.g., in cold acetone for 10 minutes).
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Permeabilization & Blocking: Rehydrate the sections in PBS, then incubate in blocking

solution for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the sections with the primary antibody (or a cocktail of

anti-dystrophin and anti-spectrin/laminin antibodies) overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation: Wash the sections with PBS, then incubate with the

appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature,

protected from light.

Mounting: Wash the sections, counterstain nuclei with DAPI, and mount with an anti-fade

mounting medium.

Imaging: Visualize the sections using a fluorescence microscope. Dystrophin-positive fibers

will show clear staining at the sarcolemma, which can be co-localized with the spectrin or

laminin signal.[1]

Echocardiography for Cardiac Function Assessment
This protocol outlines the non-invasive assessment of cardiac function in anesthetized mice.

Materials:

High-frequency ultrasound system with a high-frequency linear transducer (e.g., Vevo 770 or

similar)

Anesthesia system (isoflurane inhalation)

Heated imaging platform with integrated ECG and temperature monitoring

Depilatory cream

Ultrasound gel

Procedure:
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Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a

nose cone.[10]

Preparation: Place the mouse in a supine position on the heated platform. Monitor heart rate

and body temperature throughout the procedure. Remove chest hair using depilatory cream.

Imaging: Apply ultrasound gel to the chest.

Parasternal Long-Axis (PLAX) View: Obtain this view to visualize the left ventricle from the

apex to the base.

Parasternal Short-Axis (PSAX) View: Acquire M-mode images at the level of the papillary

muscles. This view is crucial for measuring wall thickness and chamber dimensions.[11]

Apical Four-Chamber View: Obtain this view to assess global heart function and use

Doppler to measure blood flow across the mitral valve.

Measurements and Analysis: From the M-mode images, measure the left ventricular internal

diameter during diastole (LVID;d) and systole (LVID;s), as well as the anterior and posterior

wall thicknesses. Use these measurements to calculate key functional parameters:

Fractional Shortening (FS %):[(LVID;d - LVID;s) / LVID;d] * 100

Ejection Fraction (EF %): Calculated using software based on ventricular volumes.

Recovery: After imaging is complete, allow the mouse to recover from anesthesia on the

heated platform before returning it to its cage.[4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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